molecular formula C13H17NO5 B2818931 3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid CAS No. 1016677-07-8

3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid

Cat. No. B2818931
CAS RN: 1016677-07-8
M. Wt: 267.281
InChI Key: GTJGUINEMONJFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C13H17NO5 . The InChI code is 1S/C13H17NO5/c1-8(2)14-12(15)7-19-10-5-4-9(13(16)17)6-11(10)18-3/h4-6,8H,7H2,1-3H3,(H,14,15)(H,16,17) .

Scientific Research Applications

Luminescent Properties and Coordination Compounds

One key area of application involves the synthesis of coordination compounds and the study of their photophysical properties. For example, derivatives of benzoic acid, including methoxy benzoic acids, have been used as ligands to support lanthanide coordination compounds. These studies aim to understand how substituents like the methoxy group influence the luminescence of complexes. Research has demonstrated that electron-releasing substituents can significantly enhance the luminescence of Tb(3+) complexes due to increased electron density on the ligand, improving the overall sensitization efficiency of Tb(3+)-centered luminescence. Conversely, electron-withdrawing groups can decrease luminescence efficiency, highlighting the intricate balance of electronic effects on photophysical properties (Sivakumar et al., 2010).

Chemical Transformations and Synthetic Applications

Another significant application is in the realm of chemical synthesis, where the reactivity of methoxy- and hydroxybenzoic acid derivatives has been explored. Studies focusing on the hydroxylation and demethoxylation of these compounds, induced by γ-radiation, reveal potential pathways for modifying benzoic acid derivatives. Such reactions are crucial for understanding the chemical behavior of these compounds under various conditions, providing insights that could be applied in synthetic chemistry and materials science (Gaisberger & Solar, 2001).

Material Science and Polymer Chemistry

In material science, the structural analysis of benzoic acid derivatives, including methoxy-substituted benzoic acids, has been instrumental in designing and characterizing new materials. Investigations into the crystal structures and molecular arrangements of these compounds contribute to our understanding of their potential applications in polymers, coatings, and luminescent materials. These studies are vital for developing new materials with specific optical, electronic, or mechanical properties, which could have wide-ranging applications in technology and manufacturing (Lin & Zhang, 2012).

properties

IUPAC Name

3-methoxy-4-[2-oxo-2-(propan-2-ylamino)ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-8(2)14-12(15)7-19-10-5-4-9(13(16)17)6-11(10)18-3/h4-6,8H,7H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJGUINEMONJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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